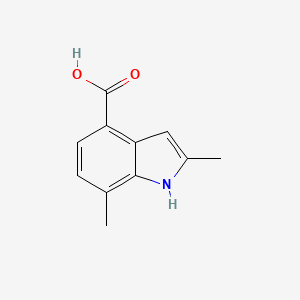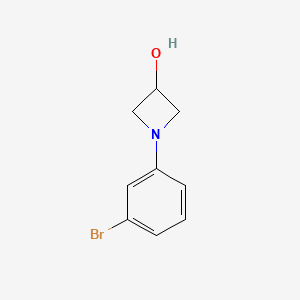![molecular formula C10H6N2O B2920458 Indeno[1,2-c]pyrazol-4(1H)-one CAS No. 800379-51-5](/img/structure/B2920458.png)
Indeno[1,2-c]pyrazol-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indeno[1,2-c]pyrazol-4(1H)-one is a chemical compound that has been studied for its potential medicinal properties . It has been synthesized and evaluated for its inhibitory activity against Type II diabetes and its antimicrobial properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of a variety of 2-acyl-(1H)-indene-1,3(2H)-diones and 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substitutedbenzo[d]thiazoles in the presence of glacial acetic acid .Molecular Structure Analysis
The structure of the compounds synthesized were confirmed by analytical and spectral techniques such as FT-IR, 1H NMR, 13C NMR, and HRMS .Applications De Recherche Scientifique
Synthesis and Antitumor Potential : Indeno[1,2-c]pyrazol-4(1H)-one can be synthesized efficiently through oxidation of indenopyrazoles with molecular oxygen, as described by Tao, Sowin, and Lin (2005). This method has further applications in Suzuki coupling and Mitsunobu reaction, indicating its potential in creating antitumor compounds (Tao, Sowin, & Lin, 2005).
Type II Diabetes and Antimicrobial Activity : A study by Mor and Sindhu (2019) reported the synthesis of various this compound derivatives showing promising in vitro Type II diabetes inhibitory activity and antimicrobial effects. This includes potential against α-glucosidase and α-amylase enzymes, offering a new avenue for diabetes management and antimicrobial drug development (Mor & Sindhu, 2019).
Anticancer Evaluation : The synthesis of thiazole tethered indeno[1,2-c]pyrazol-4-ones and their subsequent evaluation against various human cancer cell lines have been explored. This includes promising results against human renal carcinoma, colorectal adenocarcinoma, and breast adenocarcinoma, as detailed by Mor et al. (2016) (Mor et al., 2016).
Synthesis and Characterization for Medicinal Chemistry : Lam, Park, and Sloop (2022) have reported on the synthesis and characterization of a new trifluoromethylated indenopyrazole, highlighting its potential applications in agrochemical and medicinal chemistry, particularly as pesticides, anti-inflammatory medications, and antitumor drugs (Lam, Park, & Sloop, 2022).
Antimicrobial Activity : The antimicrobial activity of 3-alkyl indeno[1,2-c]pyrazoles has been investigated, showing effectiveness against bacterial and fungal pathogens. This research opens up potential for new antimicrobial agents (Mohil, Kumar, & Mor, 2014).
Inhibitors of Heme-Regulated eukaryotic Initiation Factor 2alpha (HRI) Kinase : A series of indeno[1,2-c]pyrazoles have been identified as the first known inhibitors of HRI kinase, an important target in pharmacology. This discovery by Rosen et al. (2009) marks a significant advancement in the field of kinase inhibitor research (Rosen et al., 2009).
Mécanisme D'action
Target of Action
Indeno[1,2-c]pyrazol-4(1H)-one primarily targets the α-glucosidase and α-amylase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.
Mode of Action
The compound interacts with its targets by inhibiting their activity. Specifically, it has been found to be more potent against the α-glucosidase enzyme compared to the standard drug Acarbose . It also exhibits good inhibitory activity against the α-amylase enzyme .
Biochemical Pathways
By inhibiting α-glucosidase and α-amylase, this compound affects the carbohydrate digestion pathway. This results in a slower breakdown of carbohydrates, leading to a more gradual release of glucose into the bloodstream. This can help manage blood sugar levels, particularly beneficial for individuals with Type II diabetes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the management of blood sugar levels. By inhibiting key enzymes involved in carbohydrate digestion, it can help prevent sharp spikes in blood glucose, contributing to better glycemic control .
Propriétés
IUPAC Name |
1H-indeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c13-10-7-4-2-1-3-6(7)9-8(10)5-11-12-9/h1-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFDYLOGYDGRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2920377.png)
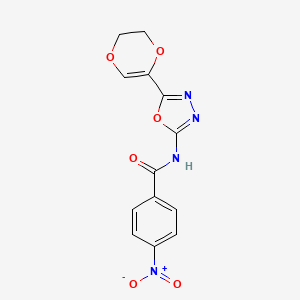
![(4-Bromothiophen-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2920379.png)
amine](/img/structure/B2920381.png)
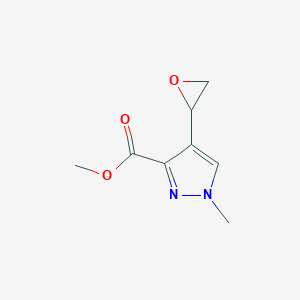
![2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2920389.png)
![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide](/img/structure/B2920390.png)
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide](/img/structure/B2920391.png)
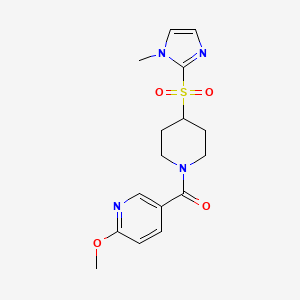
![7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2920394.png)
![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2920395.png)
![Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2920396.png)
